L-Seryl-L-leucyl-L-valine
Description
L-Seryl-L-leucyl-L-valine is a tripeptide composed of three amino acids: serine, leucine, and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Properties
Molecular Formula |
C14H27N3O5 |
|---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H27N3O5/c1-7(2)5-10(16-12(19)9(15)6-18)13(20)17-11(8(3)4)14(21)22/h7-11,18H,5-6,15H2,1-4H3,(H,16,19)(H,17,20)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
IXZHZUGGKLRHJD-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-leucyl-L-valine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (valine) to the resin, followed by the addition of leucine and serine. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts, and the reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which may further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds or specific side chains, altering the overall structure of the tripeptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and appropriate solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated product, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .
Scientific Research Applications
Chemical Applications
Peptide Synthesis:
L-Seryl-L-leucyl-L-valine serves as a model compound for studying peptide synthesis techniques, particularly in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides, which is crucial for developing therapeutic peptides and understanding their properties.
Modification Techniques:
The compound is also utilized to explore chemical modification techniques that can enhance the stability and bioactivity of peptides. Such modifications are essential in designing peptides with improved pharmacokinetic properties for therapeutic applications.
Biological Applications
Cellular Signaling:
Research indicates that this compound can influence cellular signaling pathways. It has been investigated for its role in modulating protein-protein interactions, which are critical for various cellular processes such as growth, differentiation, and apoptosis .
Enzyme Interactions:
The peptide's interactions with specific enzymes have been studied to understand its potential as an inhibitor or activator in biochemical pathways. For instance, its ability to bind to enzymes can influence metabolic processes, making it a candidate for further exploration in metabolic engineering .
Industrial Applications
Biomaterials Development:
In the industrial sector, this compound is used in developing biomaterials such as hydrogels and nanomaterials. These materials have applications ranging from drug delivery systems to tissue engineering, where biocompatibility and bioactivity are paramount.
Peptide-Based Products:
The compound is also explored in formulating peptide-based products for nutritional supplements and functional foods, capitalizing on the health benefits associated with amino acids.
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing SPPS techniques using this compound demonstrated improved yields when specific coupling reagents were employed. This research highlighted the importance of optimizing synthesis conditions to enhance peptide production efficiency.
Case Study 2: Cardiovascular Effects
Another significant study evaluated the effects of branched-chain amino acids on heart health. Although not exclusively on this compound, it provided insights into how similar compounds could mitigate arrhythmias and lower blood pressure, suggesting a pathway for future research on this tripeptide's cardiovascular benefits .
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, the tripeptide can interact with enzymes and receptors, modulating their activity. The serine residue may participate in hydrogen bonding and electrostatic interactions, while the leucine and valine residues contribute to hydrophobic interactions. These interactions can influence cellular processes such as signal transduction, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Seryl-L-leucyl-L-valine include other tripeptides with different amino acid sequences, such as L-Seryl-L-leucyl-L-phenylalanine and L-Seryl-L-leucyl-L-isoleucine .
Uniqueness
This compound is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties. The presence of serine provides a polar functional group, while leucine and valine contribute hydrophobic characteristics. This combination allows the tripeptide to participate in diverse interactions and reactions, making it a versatile compound for various applications .
Biological Activity
L-Seryl-L-leucyl-L-valine is a tripeptide composed of the amino acids serine (Ser), leucine (Leu), and valine (Val). This compound has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, including its interactions, effects on cellular processes, and implications for health.
This compound can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form peptides. The synthesis process involves protecting groups to ensure proper linkage without unwanted reactions. The final product can be characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Biological Interactions
Peptides like this compound interact with various biological targets, influencing multiple signaling pathways. The binding affinity of this tripeptide to specific receptors or enzymes can modulate physiological responses, including:
- Cell Signaling : this compound may act as a signaling molecule, influencing cellular processes such as proliferation, differentiation, and apoptosis.
- Enzyme Modulation : This peptide could potentially inhibit or activate enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Study 1: Cardiovascular Effects
A study investigated the effects of branched-chain amino acids on cardiac function during ischemia-reperfusion injury in rats. The results indicated that both leucine and valine significantly reduced the duration of ventricular fibrillation and ventricular tachycardia, suggesting a protective role against cardiac arrhythmias . While this compound was not specifically tested, the findings support the potential cardiovascular benefits of its constituent amino acids.
Case Study 2: Antioxidant Activity
In vitro studies have demonstrated that peptides derived from serine exhibit antioxidant properties. These peptides can scavenge free radicals, reducing oxidative damage in cells. Although specific studies on this compound are sparse, the presence of serine suggests potential antioxidant activity .
Comparative Analysis of Related Peptides
Q & A
Q. How can researchers ensure the reliability of literature sources when studying this compound?
- Methodological Answer : Prioritize peer-reviewed journals with high impact factors and avoid preprint servers lacking rigorous review. Use databases like SciFinder or Reaxys to trace primary synthetic procedures. Cross-validate spectral data with public repositories (e.g., NIH’s PubChem). Exclude sources with undisclosed conflicts of interest or non-reproducible methods .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, ensuring protocol approval by an institutional ethics committee. Minimize sample sizes via power analysis and employ humane endpoints. For human cell lines, verify provenance and consent status (e.g., HIPAA compliance). Disclose all funding sources and potential conflicts in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
